molecular formula C23H26N2O3S B4065903 ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate

ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate

Cat. No. B4065903
M. Wt: 410.5 g/mol
InChI Key: GAORTRMTELRWQE-UHFFFAOYSA-N
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Description

The compound “ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds have been synthesized using various methods. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU has been used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines .

Scientific Research Applications

Cascade Reactions for Tetrahydroquinoline Synthesis

Ethyl cyanoacetate plays a pivotal role in the synthesis of highly substituted tetrahydroquinolines. Researchers have reported a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate. The process proceeds through Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines. The resulting tetrahydroquinoline scaffolds find applications in drug discovery and natural product synthesis .

Neurotoxic Potential Investigation

A newly synthesized pyrazoline derivative, which contains ethyl cyanoacetate as a building block, has been studied for its neurotoxic effects. Specifically, the compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) was evaluated for its impact on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain. This research sheds light on potential applications related to neuroprotection and neurotoxicity .

Pharmaceutical Agents

The tetrahydroquinoline family serves as a key structural motif in pharmaceutical agents. Researchers explore various substitution patterns to design novel drugs. Ethyl cyanoacetate-derived tetrahydroquinolines may exhibit bioactivity against specific targets, making them promising candidates for drug development.

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel compound with limited information available .

Future Directions

Given the limited information available on this compound, future research could focus on its synthesis, characterization, and potential applications. It could be interesting to explore its potential biological activity, given the biological activities observed in structurally similar compounds .

properties

IUPAC Name

ethyl 2-[[3-cyano-5-oxo-4-(4-propan-2-ylphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-4-28-20(27)13-29-23-17(12-24)21(16-10-8-15(9-11-16)14(2)3)22-18(25-23)6-5-7-19(22)26/h8-11,14,21,25H,4-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAORTRMTELRWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl ({3-cyano-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate
Reactant of Route 2
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate
Reactant of Route 3
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate
Reactant of Route 5
Reactant of Route 5
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate
Reactant of Route 6
ethyl {[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetate

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